Cas no 77004-75-2 (N-Boc-D-aspartic Acid 1-tert-Butyl Ester)

N-Boc-D-aspartic Acid 1-tert-Butyl Ester is a protected derivative of D-aspartic acid, featuring Boc (tert-butoxycarbonyl) and tert-butyl ester groups. This compound is widely used in peptide synthesis and organic chemistry as a chiral building block, offering selective protection for the α-amino and β-carboxyl groups of aspartic acid. The Boc group ensures stability under basic conditions, while the tert-butyl ester provides acid-labile protection, facilitating orthogonal deprotection strategies. Its high purity and stereochemical integrity make it valuable for synthesizing peptides and modified amino acids with precise control. The compound is particularly useful in medicinal chemistry and bioconjugation applications where controlled reactivity is essential.
N-Boc-D-aspartic Acid 1-tert-Butyl Ester structure
77004-75-2 structure
Product Name:N-Boc-D-aspartic Acid 1-tert-Butyl Ester
CAS No:77004-75-2
MF:C13H23NO6
MW:289.32482457161
MDL:MFCD00236827
CID:548711
PubChem ID:7019660
Update Time:2025-11-02

N-Boc-D-aspartic Acid 1-tert-Butyl Ester Chemical and Physical Properties

Names and Identifiers

    • N-Boc-D-aspartic acid 1-(tert-butyl) ester
    • (3R)-4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
    • (R)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
    • (R)-4-(tert-Butoxy)-3-(Boc-amino)-4-oxobutanoic Acid
    • Boc-D-Asp-OtBu
    • D-Aspartic acid,N-[(1,1-dimethylethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester
    • N-Boc-D-aspartic Acid 1-tert-Butyl Ester
    • (R)-4-tert-butoxy-3-(tert-butoxycarbonylamino)-4-oxobutanoic acid
    • 1-O-(tert-butyl) (R)-N-(tert-butoxycarbonyl)aspartate
    • Boc-D-Asp-OBut
    • Boc-D-AspOtBu
    • N-(t-Boc)-D-aspartic acid tert-butyl ester
    • N-(tert-butyloxy)carbonyl-D-aspartic acid 1-(tert-butyl ester)
    • N-[(1,1-Dimethylethoxy)carbonyl]-D-aspartic acid 1-(tert-butyl) ester
    • KM1815
    • ST2402650
    • AX8212470
    • X5874
    • (R)-4-(tert-Butoxy)-3-(Boc-amino
    • (3R)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid
    • AKOS016843194
    • (R)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoicacid
    • 77004-75-2
    • A846485
    • CS-W005550
    • DS-15334
    • AMY31425
    • Boc-D-aspartic acid alpha -tert-butyl ester
    • DTXSID50427147
    • EN300-1657608
    • SCHEMBL4279525
    • MFCD00236827
    • (3R)-4-(TERT-BUTOXY)-3-[(TERT-BUTOXYCARBONYL)AMINO]-4-OXOBUTANOIC ACID
    • MDL: MFCD00236827
    • Inchi: 1S/C13H23NO6/c1-12(2,3)19-10(17)8(7-9(15)16)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,16)/t8-/m1/s1
    • InChI Key: RAUQRYTYJIYLTF-MRVPVSSYSA-N
    • SMILES: O(C([C@@H](CC(=O)O)NC(=O)OC(C)(C)C)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 289.15300
  • Monoisotopic Mass: 289.15253745g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 8
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.4
  • Topological Polar Surface Area: 102

Experimental Properties

  • Color/Form:
  • Density: 1.139
  • Boiling Point: 429℃ at 760 mmHg
  • PSA: 101.93000
  • LogP: 2.08700
  • Solubility:

N-Boc-D-aspartic Acid 1-tert-Butyl Ester Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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N-Boc-D-aspartic Acid 1-tert-Butyl Ester Production Method

N-Boc-D-aspartic Acid 1-tert-Butyl Ester Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:77004-75-2)N-Boc-D-aspartic Acid 1-tert-Butyl Ester
Order Number:A846485
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:09
Price ($):348.0
Email:sales@amadischem.com

Additional information on N-Boc-D-aspartic Acid 1-tert-Butyl Ester

N-Boc-D-aspartic Acid 1-tert-Butyl Ester (CAS 77004-75-2): A Versatile Building Block in Peptide Synthesis and Drug Discovery

In the realm of peptide chemistry and pharmaceutical research, N-Boc-D-aspartic Acid 1-tert-Butyl Ester (CAS 77004-75-2) stands as a crucial protected amino acid derivative. This white crystalline powder, with a molecular weight of 275.32 g/mol and molecular formula C13H23NO6, serves as an essential intermediate in the synthesis of complex peptides and peptidomimetics. The compound's unique structural features - featuring both Boc (tert-butoxycarbonyl) protection at the nitrogen and tert-butyl ester protection at the carboxyl group - make it particularly valuable for solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling reactions.

The growing interest in N-Boc-D-aspartic Acid derivatives correlates with recent advancements in peptide-based therapeutics, a field experiencing exponential growth in drug development. Current market analysis reveals increasing demand for protected aspartic acid building blocks, driven by the pharmaceutical industry's focus on targeted therapies for metabolic disorders, neurological conditions, and cancer treatment. Researchers particularly value the D-aspartic acid configuration in this compound for creating protease-resistant peptide analogs, a hot topic in contemporary medicinal chemistry.

From a chemical perspective, N-Boc-D-aspartic Acid 1-tert-Butyl Ester demonstrates excellent stability under standard storage conditions (typically 2-8°C) while remaining reactive enough for efficient peptide coupling when deprotected. The Boc protecting group can be selectively removed under mild acidic conditions (typically using trifluoroacetic acid), making it compatible with various synthetic strategies. This characteristic has made it a preferred choice for researchers developing novel peptide-based vaccines, a particularly relevant application given the global focus on vaccine technologies post-pandemic.

The synthesis and applications of N-Boc-D-Aspartic acid tert-butyl ester frequently appear in scientific literature concerning peptide hormone analogs and GPCR-targeted drugs. Recent publications highlight its use in creating angiotensin-converting enzyme (ACE) inhibitors and neuromodulatory peptides. The compound's chiral purity (typically >98% ee) ensures reproducible results in asymmetric synthesis, addressing one of the pharmaceutical industry's critical quality requirements for chiral building blocks.

Quality specifications for CAS 77004-75-2 typically include HPLC purity ≥95%, with strict controls on residual solvents and heavy metals to meet pharmaceutical-grade standards. Leading manufacturers have developed improved crystallization protocols to enhance the compound's stability and handling properties, responding to market demands for higher-quality peptide synthesis reagents. These advancements align with the growing trend toward "quality by design" in pharmaceutical manufacturing.

In the context of green chemistry initiatives, recent process optimizations for N-Boc-D-aspartic acid protected forms have focused on reducing organic solvent usage during production. Some manufacturers now offer solvent-free or water-assisted crystallization methods, addressing environmental concerns while maintaining product quality. This development responds to increasing customer inquiries about sustainable chemistry options in peptide synthesis.

The global market for protected amino acid derivatives like N-Boc-D-aspartic Acid 1-tert-Butyl Ester continues to expand, with compound annual growth rates exceeding 7% according to recent industry reports. This growth stems from several factors: increased R&D spending on peptide drugs, expansion of contract research organizations specializing in peptide services, and technological advancements in automated peptide synthesizers that require high-quality building blocks. North America and Europe currently dominate consumption, but Asia-Pacific markets are showing the fastest growth, particularly in China and India's burgeoning pharmaceutical sectors.

From a regulatory standpoint, N-Boc-D-Asp-OtBu (an alternative abbreviation) is generally classified as non-hazardous for transportation and handling, though standard laboratory precautions for chemical substances should always be observed. The compound's safety profile and stability contribute to its popularity compared to some alternative protecting group strategies that may involve more hazardous reagents or generate problematic byproducts.

Recent patent literature reveals innovative applications of Boc-D-aspartic acid tert-butyl ester in developing next-generation peptide therapeutics. Notable examples include its incorporation into: (1) dual-acting peptide conjugates for diabetes treatment, (2) cell-penetrating peptides for targeted drug delivery, and (3) stabilized analogs of natural peptide hormones. These applications leverage the compound's ability to introduce negative charge (after deprotection) at specific positions in peptide sequences - a property increasingly recognized as important for optimizing pharmacokinetic properties.

Technical inquiries about CAS 77004-75-2 frequently focus on its solubility characteristics (soluble in DMF, DMSO, and dichloromethane; slightly soluble in ethyl acetate), optimal storage conditions, and compatibility with various coupling reagents. Manufacturers have responded by providing more detailed technical data sheets and application notes, particularly addressing common challenges in large-scale peptide synthesis where this building block is increasingly employed.

The pricing structure for N-Boc-D-aspartic Acid 1-tert-Butyl Ester varies significantly based on quantity and purity requirements, with bulk pharmaceutical-grade material commanding premium pricing. However, increased competition among specialty chemical suppliers and process optimizations have led to moderate price decreases in recent years, making this valuable building block more accessible to academic researchers and smaller biotech firms.

Looking forward, industry analysts predict sustained demand for protected D-aspartic acid derivatives, particularly as peptide drug development pipelines continue to expand. Emerging applications in peptide-drug conjugates (a rapidly growing class of targeted cancer therapies) and diagnostic imaging agents are expected to create additional market opportunities. Manufacturers are responding by developing customized versions of this building block with specialized analytical controls or packaging options tailored to specific research or production needs.

For researchers considering N-Boc-D-aspartic Acid 1-tert-Butyl Ester for their projects, key selection criteria should include: chiral purity verification, batch-to-batch consistency, comprehensive analytical documentation, and supplier reliability. These factors become particularly critical when the compound will be used in GMP-compliant pharmaceutical manufacturing processes. Leading suppliers now offer certificates of analysis with detailed chromatographic data and sometimes even application-specific quality testing upon request.

In conclusion, N-Boc-D-aspartic Acid 1-tert-Butyl Ester (CAS 77004-75-2) represents a strategically important building block in modern peptide science, with applications spanning from basic research to commercial drug production. Its unique combination of protective groups, chiral integrity, and synthetic versatility positions it as a preferred choice for medicinal chemists developing the next generation of peptide-based therapeutics. As the pharmaceutical industry continues to embrace peptide drugs as a major therapeutic modality, the significance of high-quality protected amino acid derivatives like this compound will only continue to grow.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:77004-75-2)N-Boc-D-aspartic Acid 1-tert-Butyl Ester
A846485
Purity:99%
Quantity:100g
Price ($):348.0
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